(5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone
Description
The compound (5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone belongs to a class of piperazinyl methanones featuring aryl and heteroaryl substituents. Its structure comprises a piperazine ring linked to a 5-methylfuran-2-yl group via a methanone bridge and a 2-methylphenyl substituent at the piperazine’s 4-position. For instance, 4-(4-aminophenyl)piperazin-1-ylmethanone is synthesized by reacting nitrobenzene derivatives with 1-(2-furoyl)piperazine followed by nitro group reduction .
Properties
IUPAC Name |
(5-methylfuran-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-5-3-4-6-15(13)18-9-11-19(12-10-18)17(20)16-8-7-14(2)21-16/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPAZFIDEJTUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176302 | |
| Record name | (5-Methyl-2-furanyl)[4-(2-methylphenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-53-0 | |
| Record name | (5-Methyl-2-furanyl)[4-(2-methylphenyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methyl-2-furanyl)[4-(2-methylphenyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone typically involves the reaction of 5-methylfurfural with 4-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include furan-2,5-dione derivatives, alcohol derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
(5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (5-methylfuran-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Lipophilicity and Binding: The 2-methylphenyl group in the target compound likely enhances lipophilicity compared to polar substituents like sulfonyl () or fluorophenyl (). 5-Methylfuran may confer electron-rich properties, influencing receptor binding compared to unsubstituted furans (e.g., ) .
Synthetic Routes :
- Sulfonylation () and palladium-catalyzed coupling () are common for introducing aryl/heteroaryl groups. The target compound’s synthesis may parallel ’s nitro reduction pathway.
Inferred Bioactivity: Thienopyrimidine-containing analogs () are associated with kinase inhibition, while fluorophenyl derivatives () are linked to serotonin/dopamine receptor modulation . The target compound’s activity remains speculative but may align with these pathways.
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